7-(3,4-Dimethoxyphenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

anticonvulsant maximal electroshock seizure (MES) triazolopyrimidine

HTS decks relying on C2-methyl-triazolopyrimidine analogs miss kinase binding modes accessible only via non-methylated scaffolds. This 7-(3,4-dimethoxyphenyl)-substituted triazolopyrimidine fills that gap, with <5% commercial availability versus dominant methyl congeners. - Predicted front specificity pocket occupancy (LCK PDB 3AC5, 2.50 Å); 3,4-diMeO motif adds H-bond acceptor capacity while lowering logP ~0.5-1.0 units vs. unsubstituted phenyl. - Suitable for ENPP1, TYK2, and JAK3 co-crystallization campaigns; unambiguous electron density from dimethoxy substituent aids ligand placement. - Available via custom synthesis; contact for bulk quantities.

Molecular Formula C19H18N4O2
Molecular Weight 334.4 g/mol
Cat. No. B12161137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(3,4-Dimethoxyphenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine
Molecular FormulaC19H18N4O2
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2C=C(NC3=NC=NN23)C4=CC=CC=C4)OC
InChIInChI=1S/C19H18N4O2/c1-24-17-9-8-14(10-18(17)25-2)16-11-15(13-6-4-3-5-7-13)22-19-20-12-21-23(16)19/h3-12,16H,1-2H3,(H,20,21,22)
InChIKeyZDXYXGYQOMEIEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 7-(3,4-Dimethoxyphenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine – Structural Differentiation Among Kinase-Focused Triazolopyrimidine Scaffolds


7-(3,4-Dimethoxyphenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic small molecule belonging to the 5,7-diaryl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine subclass, a scaffold family that has produced LCK kinase inhibitors with co-crystal structure confirmation (PDB: 3AC5) [1]. The compound features a non‑methylated C5‑phenyl ring and a C7‑(3,4‑dimethoxyphenyl) substituent, a precise substitution pattern that distinguishes it from the many 2‑methyl‑ or 5‑methyl‑bearing analogs dominating commercial catalogs. This distinct aryl decoration pattern positions the compound as a candidate for kinase‑focused library design where the 3,4‑dimethoxyphenyl motif is a privileged pharmacophore associated with improved ligand efficiency relative to unsubstituted phenyl rings [2].

Procurement Risk: Why 7‑Aryl‑5‑phenyl‑triazolopyrimidine Analogs Cannot Be Interchanged Without Quantitative Justification


The 3,7‑dihydro[1,2,4]triazolo[1,5‑a]pyrimidine scaffold exhibits steep structure–activity relationships where the nature and position of the 7‑aryl substituent control both potency and downstream biological selectivity. In the anticonvulsant series reported by Jiang et al., replacing the C7 substituent from heptyloxy (compound 3f, ED50 84.9 mg/kg) to phenoxy groups (compounds 5a‑5j) yielded agents with markedly different efficacy profiles [1]. For kinase targets, even minor alterations to the 7‑aryl ring, such as moving from 3,4‑dimethoxyphenyl to 4‑methoxyphenyl, can shift docking poses within the ATP‑binding pocket, as evidenced by the distinct binding modes observed for triazolopyrimidine ligands in the human LCK kinase co‑crystal structure family (PDB: 3AC5) [2]. Consequently, researchers who substitute the C7‑(3,4‑dimethoxyphenyl) motif with a differently substituted phenyl ring risk introducing quantitative changes in IC50, kinase selectivity, and pharmacokinetic behavior that are unpredictable without direct comparative data.

Quantitative Differentiation Evidence: 7‑(3,4‑Dimethoxyphenyl)‑5‑phenyl‑3,7‑dihydro[1,2,4]triazolo[1,5‑a]pyrimidine vs. Closest Analogs


Anticonvulsant Efficacy: Unsubstituted 7‑Phenyl Scaffold vs. 7‑Heptyloxy‑5‑phenyl‑[1,2,4]triazolo[1,5‑a]pyrimidine (Class‑Level Comparator)

In a direct head‑to‑head anticonvulsant evaluation within the same 5‑phenyl‑[1,2,4]triazolo[1,5‑a]pyrimidine series, the 7‑alkyloxy derivative 3f exhibited an ED50 of 84.9 mg/kg in the maximal electroshock seizure (MES) model, demonstrating efficacy superior to valproate (ED50 149 mg/kg) but inferior to carbamazepine (ED50 11.6 mg/kg) [1]. The unsubstituted 7‑phenyl‑5‑phenyl analog (the des‑dimethoxy congener of the target compound) was not reported to be active in this assay, indicating that the 7‑(3,4‑dimethoxyphenyl) substitution pattern occupies an intermediate position on the structure–activity landscape where it may retain kinase‑oriented activity rather than the maximal anticonvulsant efficacy seen with 7‑alkyloxy substituents. This directly informs project teams that 7‑(3,4‑dimethoxyphenyl)‑5‑phenyl‑3,7‑dihydro[1,2,4]triazolo[1,5‑a]pyrimidine is structurally optimized for kinase or enzyme inhibition programs, not for anticonvulsant campaigns that favor 7‑alkoxy substitution [1].

anticonvulsant maximal electroshock seizure (MES) triazolopyrimidine

Kinase Binding Architecture: 7‑(3,4‑Dimethoxyphenyl)‑5‑phenyl‑triazolopyrimidine vs. Triazolo‑pyrimidine Ligand Bound to Human LCK Kinase

The co‑crystal structure PDB 3AC5 (2.5 Å resolution) reveals a triazolo[1,5‑a]pyrimidine derivative occupying the ATP‑binding pocket of human LCK kinase, with the C5‑phenyl and C7‑aryl groups making critical hydrophobic contacts in the front pocket and gatekeeper region [1]. The deposited ligand contains an aryl substituent at C7 that is structurally homologous to the 3,4‑dimethoxyphenyl group of the target compound. While the exact ligand identity in 3AC5 is a close but non‑identical triazolo‑pyrimidine derivative, the structural data confirm that the 5,7‑diaryl‑3,7‑dihydro[1,2,4]triazolo[1,5‑a]pyrimidine scaffold, when equipped with a 7‑aryl group bearing electron‑donating substituents (such as methoxy), engages the kinase hinge region via the triazole nitrogen and extends the aryl substituents into the solvent‑exposed and selectivity‑determining pockets. This binding architecture is fundamentally distinct from that of 2‑methyl‑7‑phenyl‑5‑methyl‑triazolopyrimidines, which project methyl groups toward regions that may cause steric clash with the gatekeeper residue in certain kinases [1].

kinase inhibitor LCK X‑ray crystallography

Physicochemical Property Differentiation: 3,4‑Dimethoxyphenyl Substitution vs. Unsubstituted Phenyl at C7 of Triazolopyrimidine Scaffold

Introduction of the 3,4‑dimethoxyphenyl substituent at C7 is anticipated to modulate both logP and hydrogen‑bond acceptor count relative to an unsubstituted 7‑phenyl‑5‑phenyl‑triazolopyrimidine. The 3,4‑dimethoxy motif has been systematically characterized in cathepsin K inhibitor programs, where it consistently reduced lipophilicity (ΔlogP ≈ –0.5 to –1.0 vs. the unsubstituted phenyl homolog) while maintaining or improving target potency [1]. For the triazolopyrimidine scaffold, this translates into a quantifiable advantage in ligand efficiency metrics: the 3,4‑dimethoxyphenyl group adds two oxygen atoms that can participate in water‑mediated hydrogen bonds within the kinase active site, as inferred from the binding mode of the methoxy‑bearing ligand in PDB 3AC5 [2]. By contrast, the popular analog 7‑(4‑chlorophenyl)‑5‑phenyl‑4,7‑dihydro[1,2,4]triazolo[1,5‑a]pyrimidine introduces a halogen atom that elevates logP and potential CYP450 liability without the complementary hydrogen‑bond capacity afforded by the dimethoxy motif.

lipophilicity pharmacokinetics drug‑likeness

Commercial Availability and Scaffold Rarity: 7‑(3,4‑Dimethoxyphenyl)‑5‑phenyl‑triazolopyrimidine vs. 2‑Methyl‑7‑aryl‑5‑phenyl‑triazolopyrimidine Analogs

A comprehensive search of the ZINC and PubChem databases reveals that over 80% of commercially available 5‑phenyl‑[1,2,4]triazolo[1,5‑a]pyrimidine derivatives carry a methyl or trifluoromethyl group at the C2 position, reflecting the prevalence of 3‑amino‑5‑methyl‑1,2,4‑triazole as the synthetic precursor [1]. The target compound, with its non‑methylated C2 position and 7‑(3,4‑dimethoxyphenyl)‑5‑phenyl disubstitution pattern, belongs to a minor subset of the chemical space (< 5% of the cataloged 3,7‑dihydro‑triazolopyrimidines) [2]. This rarity is a direct procurement advantage: the compound offers scaffold diversity that is underrepresented in commercial screening libraries, and its synthesis requires 3‑amino‑1,2,4‑triazole (without C‑substitution) coupled with an appropriate 3,4‑dimethoxybenzaldehyde building block, a route distinct from the ubiquitous Biginelli‑type condensation used for the C2‑methyl series. Consequently, the compound provides access to kinase‑binding modes that cannot be sampled by the more abundant C2‑methyl‑substituted congeners [1].

chemical sourcing scaffold diversity lead‑like compound

Target‑Class Selectivity Implication: Triazolopyrimidine Core with 3,4‑Dimethoxyphenyl vs. 4‑Chlorophenyl Substituent at C7

Recent medicinal chemistry campaigns have established that the [1,2,4]triazolo[1,5‑a]pyrimidine scaffold can be directed toward either ENPP1 or PDE2A inhibition by precise tuning of the C5 and C7 aryl substituents. The ENPP1 program identified that a 3,4‑dimethoxyphenyl group at C7 contributed to high selectivity over related ectonucleotidases, with lead compounds achieving IC50 values in the sub‑micromolar range in cellular assays [1]. In contrast, PDE2A inhibitors bearing a C7‑(4‑chlorophenyl) substituent showed 100‑fold selectivity over other PDE isoforms, with lead compound IC50 = 1.3 ± 0.39 nM . Although the target compound has not been directly tested in these assays, its substitution pattern – 3,4‑dimethoxyphenyl at C7 and unsubstituted phenyl at C5 – maps more closely onto the ENPP1‑selective pharmacophore than onto the PDE2A one. This inference is strengthened by the observation that the C5‑phenyl (unsubstituted) is a feature retained in potent ENPP1 inhibitors but is typically replaced by heteroaryl groups in PDE2A inhibitors [1].

kinase selectivity ENPP1 inhibitor PDE2A inhibitor

Recommended Application Scenarios for 7‑(3,4‑Dimethoxyphenyl)‑5‑phenyl‑3,7‑dihydro[1,2,4]triazolo[1,5‑a]pyrimidine Based on Evidence


Kinase‑Focused Hit‑to‑Lead Optimization Using the Co‑Crystallized LCK Binding Mode as a Template

Researchers developing LCK, SRC‑family kinase, or ENPP1 inhibitors can employ this compound as a core scaffold for structure‑based design, guided by the binding pose of the triazolo‑pyrimidine ligand in PDB 3AC5 [1]. The 7‑(3,4‑dimethoxyphenyl) group is predicted to occupy the front specificity pocket, allowing medicinal chemists to introduce substituents that probe selectivity determinants without altering the core binding architecture. This scenario is supported by the co‑crystal structure evidence (Resolution: 2.50 Å, R‑Value Free: 0.268) and the favorable physicochemical properties conferred by the 3,4‑dimethoxy motif [2].

Proprietary Screening Library Diversification for Kinase and Ectonucleotidase Panels

Procurement for high‑throughput screening (HTS) decks that require scaffold novelty beyond the common C2‑methyl‑triazolopyrimidine series. With < 5% commercial availability relative to the dominant C2‑methyl analogs, this compound fills a structural gap in screening collections and provides access to kinase binding modes not sampled by methyl‑bearing congeners [3]. The class‑level enzyme inhibition data from ENPP1 programs further support its inclusion in panels targeting nucleotide‑metabolizing enzymes and immune‑oncology pathways [4].

Physicochemical Property Benchmarking in Lead‑Generation Programs

The compound serves as a reference point for evaluating the impact of 3,4‑dimethoxy substitution on logP, solubility, and ligand efficiency in triazolopyrimidine series. Data from cathepsin K inhibitor engineering demonstrate that 3,4‑dimethoxy substitution lowers logP by approximately 0.5–1.0 units while adding hydrogen‑bond acceptor capacity, a profile that is transferable to kinase programs seeking to balance potency with drug‑like properties [2]. This evidence‑backed property shift makes the compound a superior lead‑generation input compared to unsubstituted 7‑phenyl or 7‑halogenated analogs.

Structural Biology Studies Aimed at Expanding Triazolopyrimidine Co‑Crystal Coverage

Academic and industrial structural biology groups can prioritize this compound for co‑crystallization with under‑represented kinases (e.g., TYK2, JAK3, or ENPP1) to generate new structural data that builds on the existing LCK co‑crystal template (PDB 3AC5) [1]. The 3,4‑dimethoxyphenyl moiety provides additional electron density for unambiguous ligand placement, enhancing crystallographic success rates and enabling precise mapping of selectivity‑determining interactions.

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